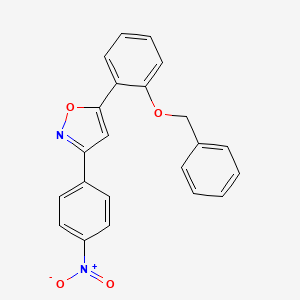
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole, also known as NPOX, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic electronics, this compound has been explored as a potential electron-transporting material in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole is not fully understood. However, studies have suggested that this compound may act as a reactive oxygen species (ROS) scavenger, which may contribute to its anti-inflammatory and anti-tumor activities. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, this compound has been investigated for its potential to inhibit angiogenesis, which is a process involved in the growth of new blood vessels and is important in cancer development.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole in lab experiments is its stability and ease of synthesis. Additionally, this compound has been shown to exhibit low toxicity, making it a potentially safe compound for use in biological systems. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research involving 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole. One area of interest is the development of this compound-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of novel compounds with improved properties and potential applications.
Synthesis Methods
The synthesis of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole involves the reaction between 4-nitrobenzaldehyde and 2-phenylphenol in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the oxazole ring. The final product is obtained through purification using column chromatography.
properties
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-24(26)18-12-10-17(11-13-18)20-14-22(28-23-20)19-8-4-5-9-21(19)27-15-16-6-2-1-3-7-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJFZWOYZEMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

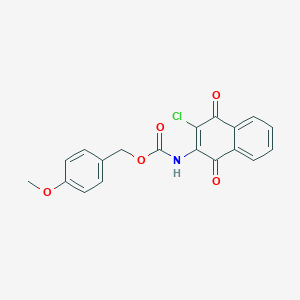
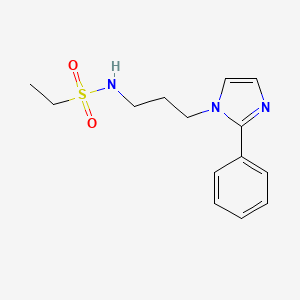

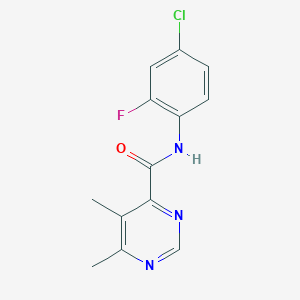
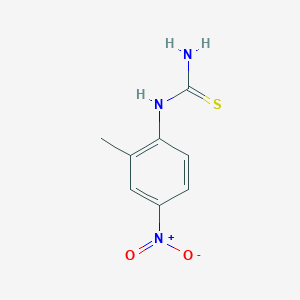
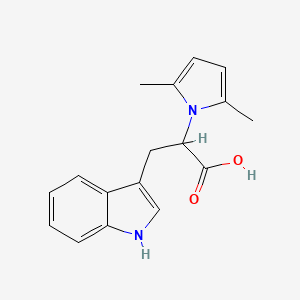
![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)




![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)
![7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2730935.png)
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)